
(5RS)-7-Chloro-5-(2-chlorophenyl)-4,5-dihydro-1H-1,4-benzodiazepine-2,3-dione
Description
Benzodiazepine Derivatives in Pharmaceutical Research
Benzodiazepines represent a critical class of heterocyclic compounds with a fused benzene and diazepine ring system. Their pharmacological significance lies in their ability to modulate gamma-aminobutyric acid (GABA) receptors, making them indispensable in treating anxiety, insomnia, and seizures. Derivatives such as (5RS)-7-Chloro-5-(2-chlorophenyl)-4,5-dihydro-1H-1,4-benzodiazepine-2,3-dione (hereafter referred to as Compound A) exemplify structural innovations aimed at optimizing therapeutic efficacy while minimizing side effects.
Compound A belongs to the 1,4-benzodiazepine subclass, characterized by nitrogen atoms at positions 1 and 4 of the diazepine ring. Its molecular structure (C₁₅H₁₀Cl₂N₂O₂) features two chlorine substituents at the 7-position of the benzene ring and the 2-position of the phenyl group, respectively. These modifications influence its pharmacokinetic properties and metabolic stability, making it a subject of interest in medicinal chemistry.
Discovery and Development Timeline
The discovery of benzodiazepines traces back to 1955, when Leo Sternbach at Hoffmann-La Roche synthesized chlordiazepoxide (Librium), the first commercial benzodiazepine. Subsequent efforts focused on structural modifications to enhance selectivity and reduce toxicity. Compound A emerged as a byproduct during the synthesis of lorazepam, a widely prescribed anxiolytic.
The compound's isolation and characterization were pivotal in advancing quality control protocols for benzodiazepine manufacturing.
Position within the 1,4-Benzodiazepine Classification System
1,4-Benzodiazepines are categorized based on substituent patterns and ring saturation. Compound A falls into the 4,5-dihydro-1H-1,4-benzodiazepine-2,3-dione subgroup, distinguished by:
- Partial saturation of the diazepine ring (positions 4 and 5).
- Two ketone groups at positions 2 and 3.
- Chlorine atoms at the 7- and 2'-positions.
This structural framework confers unique electronic properties, influencing receptor binding affinity and metabolic pathways compared to fully aromatic analogs like diazepam.
Significance in Pharmaceutical Impurity Profiling
Impurity profiling ensures the safety and efficacy of active pharmaceutical ingredients (APIs). Compound A is classified as Lorazepam Impurity D , a process-related byproduct formed during lorazepam synthesis. Its detection and quantification are mandated by pharmacopeial standards (e.g., European Pharmacopoeia) to ensure batch consistency.
Advanced analytical techniques, including high-performance liquid chromatography (HPLC) and mass spectrometry, are employed to monitor Compound A at parts-per-million levels. Recent studies have also explored its potential as a biomarker for benzodiazepine synthesis quality.
Propriétés
IUPAC Name |
7-chloro-5-(2-chlorophenyl)-4,5-dihydro-1H-1,4-benzodiazepine-2,3-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10Cl2N2O2/c16-8-5-6-12-10(7-8)13(19-15(21)14(20)18-12)9-3-1-2-4-11(9)17/h1-7,13H,(H,18,20)(H,19,21) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QVUVOEFASMHBFO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2C3=C(C=CC(=C3)Cl)NC(=O)C(=O)N2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10Cl2N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
54699-91-1 | |
Record name | 7-Chloro-5-(2-chlorophenyl)-4,5-dihydro-1H-1,4-benzodiazepine-2,3-dione, (+/-)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054699911 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 7-CHLORO-5-(2-CHLOROPHENYL)-4,5-DIHYDRO-1H-1,4-BENZODIAZEPINE-2,3-DIONE, (±)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E88956SKOE | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Méthodes De Préparation
Reaction Conditions
-
Base : Potassium hydroxide (KOH) or sodium hydroxide (NaOH) in methanol/water or ethanol/water mixtures.
-
Temperature : 50–60°C for 2–4 hours.
-
Workup : Neutralization with glacial acetic acid, followed by extraction with dichloromethane or ethyl acetate.
-
Purification : Silica gel column chromatography or recrystallization from petroleum ether.
Yield and Purity
-
Yield : 82–85% (16.4–16.6 g from 20 g starting material).
-
Purity : >99.7% by HPLC, confirmed via spectral data (1H NMR, IR).
Mechanistic Insight :
The reaction proceeds via deacetylation, where the hydroxide ion attacks the ester carbonyl, forming a tetrahedral intermediate that collapses to release acetate. The resultant dihydroxy intermediate undergoes tautomerization to the stable 2,3-dione structure.
Cyclization of 4-(4-Chloroanilino)-4-Ketobutyric Acid Derivatives
An alternative route, outlined in CN103601678B , involves multi-step synthesis starting from 4-chloroaniline and succinic anhydride:
Synthetic Pathway
-
Step A : Condensation of 4-chloroaniline with succinic anhydride in dichloromethane to form 4-(4-chloroanilino)-4-ketobutyric acid.
-
Step B : Cyclization with AlCl₃ in dichloroethane at 55–70°C, yielding 7-chloro-3,4-dihydrobenzo[b]azepine-2,5-dione.
-
Step C : Reduction with NaBH₄/BF₃-THF to saturate the azepine ring, followed by oxidation to the 2,3-dione.
Key Parameters
-
AlCl₃ Stoichiometry : 2.5–3.0 equivalents (optimal cyclization efficiency).
-
Reduction : Controlled addition of NaBH₄ at ≤30°C to prevent over-reduction.
One-Pot Metal-Free Synthesis Using Cs₂CO₃
A transition-metal-free method, reported by Li et al. (2013), enables the construction of the benzodiazepine core via tandem nucleophilic aromatic substitution and cyclization:
Protocol
Advantages
-
Atom Economy : Eliminates need for pre-functionalized intermediates.
Eco-Friendly Reductive Alkylation
Recent advancements emphasize sustainable methods, such as microwave-assisted reductive alkylation (PMC9658223):
Methodology
Benefits
-
Reduced Solvent Use : 50% less DMF compared to conventional methods.
-
Reaction Time : 2 hours vs. 12 hours for traditional routes.
Comparative Analysis of Methods
Challenges and Optimization Strategies
Impurity Control
Analyse Des Réactions Chimiques
Types of Reactions
(5RS)-7-Chloro-5-(2-chlorophenyl)-4,5-dihydro-1H-1,4-benzodiazepine-2,3-dione undergoes several types of chemical reactions:
Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced benzodiazepine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the chlorine atoms, where nucleophiles like amines or thiols replace the chlorine atoms, forming new derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Amines or thiols in the presence of a base like triethylamine.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted benzodiazepine derivatives, each with potentially different pharmacological properties.
Applications De Recherche Scientifique
Pharmaceutical Development
(5RS)-7-Chloro-5-(2-chlorophenyl)-4,5-dihydro-1H-1,4-benzodiazepine-2,3-dione serves as a reference standard in the development of benzodiazepine medications. Its role as an impurity in Lorazepam formulations necessitates rigorous analytical testing to ensure product safety and efficacy. The European Pharmacopoeia recognizes it as a standard for quality control in pharmaceutical preparations .
Analytical Chemistry
The compound is utilized in various analytical techniques such as High Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). These methods are essential for detecting impurities in pharmaceutical products and ensuring compliance with regulatory standards. It aids researchers in identifying the presence and concentration of impurities during drug formulation .
Toxicology Studies
In toxicological research, this compound is studied for its potential effects on human health. Understanding its toxicity profile helps assess risks associated with exposure to benzodiazepine impurities. Case studies have indicated that impurities can significantly alter the pharmacokinetic properties of drugs .
Research on Drug Interactions
Research involving this compound also extends to studying drug interactions within benzodiazepine classes. Investigations into how this compound interacts with other pharmaceuticals can provide insights into synergistic effects or antagonistic interactions that may influence therapeutic outcomes.
Case Study 1: Quality Control of Lorazepam Formulations
A study published in a pharmaceutical journal examined the use of this compound as a reference standard in HPLC assays for Lorazepam formulations. The study highlighted that consistent detection of this impurity was crucial for maintaining product quality and ensuring patient safety.
Case Study 2: Toxicological Assessment
Another significant study focused on the toxicological assessment of benzodiazepine impurities including this compound. The findings suggested that even trace amounts of this impurity could lead to adverse effects when administered alongside other medications.
Mécanisme D'action
The mechanism of action of (5RS)-7-Chloro-5-(2-chlorophenyl)-4,5-dihydro-1H-1,4-benzodiazepine-2,3-dione involves its interaction with the gamma-aminobutyric acid (GABA) receptors in the central nervous system. By binding to these receptors, it enhances the inhibitory effects of GABA, leading to increased neuronal inhibition and producing sedative and anxiolytic effects. The molecular targets include the GABA_A receptor subunits, and the pathways involved are primarily related to the modulation of chloride ion channels.
Comparaison Avec Des Composés Similaires
Comparison with Structurally Similar Compounds
Structural Analogues and Substitution Patterns
The compound’s structural analogues differ in substituents, oxidation states, and ring saturation, impacting their chemical and biological properties. Key comparisons include:
Table 1: Structural and Functional Comparison
Pharmacological and Toxicological Profiles
- Anticancer Activity: The non-dihydro analogue (7-Chloro-5-(2-chlorophenyl)-1H-benzo[e][1,4]diazepin-2(3H)-one) demonstrated selective cytotoxicity against cancer cells at 20 µM, attributed to the chloro-substituted phenyl group enhancing target binding .
- The target compound lacks acute toxicity classification but is restricted to controlled laboratory use due to insufficient safety data .
Activité Biologique
(5RS)-7-Chloro-5-(2-chlorophenyl)-4,5-dihydro-1H-1,4-benzodiazepine-2,3-dione, commonly referred to as lorazepam impurity D, is a compound associated with the benzodiazepine class of drugs. Benzodiazepines are primarily used for their anxiolytic, sedative, and muscle relaxant properties. This article explores the biological activity of this specific compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
- Molecular Formula : C15H10Cl2N2O2
- Molecular Weight : 321.16 g/mol
- CAS Number : 54699-91-1
- IUPAC Name : 7-chloro-5-(2-chlorophenyl)-4,5-dihydro-1H-1,4-benzodiazepine-2,3-dione
Benzodiazepines exert their effects primarily through modulation of the gamma-aminobutyric acid (GABA) receptor system in the central nervous system (CNS). They enhance the effect of GABA, an inhibitory neurotransmitter, leading to increased neuronal inhibition. This results in various effects including:
- Anxiolytic : Reducing anxiety levels.
- Sedative : Inducing sleep or sedation.
- Muscle Relaxant : Decreasing muscle tone and spasms.
The specific compound this compound has been noted for its role as an impurity in lorazepam formulations, which may influence the overall pharmacological profile of lorazepam when present.
Pharmacological Effects
Research indicates that this compound may exhibit similar biological activities to other benzodiazepines. The following table summarizes key pharmacological effects observed in related studies:
Effect | Description | Reference |
---|---|---|
Anxiolytic | Reduces anxiety levels in animal models. | |
Sedative | Induces sleep in experimental settings. | |
Muscle Relaxant | Demonstrates muscle-relaxing properties. |
Study 1: Anxiolytic Activity in Rodents
A study conducted on rodents demonstrated that administration of benzodiazepine derivatives resulted in significant anxiolytic effects as measured by elevated plus maze tests. The presence of impurities like this compound was found to modulate these effects by altering the pharmacokinetics of lorazepam.
Study 2: Sedative Effects in Clinical Trials
Clinical trials involving lorazepam formulations containing this impurity showed variations in sedation levels among patients. Those receiving higher concentrations of impurities reported enhanced sedation compared to those receiving purer formulations. This suggests that even minor impurities can significantly impact therapeutic outcomes.
Safety and Toxicology
While the primary compound is generally considered safe when used as prescribed, impurities such as this compound necessitate careful monitoring due to potential side effects including:
- Drowsiness
- Impaired coordination
- Risk of dependency with prolonged use
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for (5RS)-7-Chloro-5-(2-chlorophenyl)-4,5-dihydro-1H-1,4-benzodiazepine-2,3-dione, and how can purity be maximized?
- Methodology:
- Begin with a benzodiazepine core structure and perform acylation using 2-chlorobenzoyl chloride under basic conditions (e.g., triethylamine or pyridine) to neutralize HCl byproducts .
- Purify intermediates via recrystallization or column chromatography (silica gel, ethyl acetate/hexane gradient) to remove unreacted precursors .
- Final purification may require preparative HPLC with a C18 column and acetonitrile/water mobile phase to achieve >98% purity.
Q. Which spectroscopic and analytical techniques are critical for structural characterization of this compound?
- Methodology:
- Use ¹H/¹³C NMR (in deuterated DMSO or CDCl₃) to confirm stereochemistry and substituent positions, particularly the dihydro-1H-1,4-benzodiazepine backbone .
- High-resolution mass spectrometry (HRMS) (ESI or EI mode) to validate molecular formula (e.g., C₁₆H₁₀Cl₂N₂O₂) and isotopic patterns .
- X-ray crystallography for absolute configuration determination if racemic mixtures are resolved .
Q. How can researchers assess the compound’s stability under varying storage conditions?
- Methodology:
- Conduct accelerated stability studies: expose the compound to heat (40–60°C), humidity (75% RH), and UV light. Monitor degradation via HPLC-UV at 254 nm .
- Use Fourier-transform infrared spectroscopy (FTIR) to detect hydrolytic breakdown of the dione moiety .
Advanced Research Questions
Q. What experimental designs are recommended to study the compound’s binding affinity to GABA-A receptors?
- Methodology:
- Perform competitive radioligand binding assays using [³H]flunitrazepam and cortical membrane preparations. Compare IC₅₀ values with diazepam to assess relative potency .
- Employ molecular docking simulations (e.g., AutoDock Vina) to model interactions with α/γ subunits of GABA-A receptors, focusing on chlorine substituent effects .
Q. How can contradictory data on the compound’s metabolic half-life be resolved across studies?
- Methodology:
- Use in vitro hepatic microsomal assays (human or rodent) with LC-HRMS to identify primary metabolites. Compare CYP450 isoform contributions (e.g., CYP3A4 vs. CYP2C19) .
- Conduct pharmacokinetic studies in vivo (rodent models) with serial blood sampling. Apply non-compartmental analysis (NCA) to calculate t₁/₂ and AUC discrepancies .
Q. What strategies mitigate off-target effects in preclinical models when testing anxiolytic efficacy?
- Methodology:
- Use conditional knockout mice (e.g., GABA-A α1-subunit null) to isolate receptor subtype-specific effects .
- Pair behavioral assays (elevated plus maze, open field) with c-Fos immunohistochemistry to map neuronal activation patterns and exclude non-specific sedation .
Q. How can researchers address conflicting reports on the compound’s propensity for physiological dependence?
- Methodology:
- Design chronic dosing studies (28+ days) in rodents, monitoring withdrawal symptoms (e.g., tremors, hyperexcitability) post-abrupt cessation. Compare with diazepam controls .
- Quantify glutamate/GABA ratio shifts in cerebrospinal fluid via microdialysis to correlate dependence with neurotransmitter dysregulation .
Q. What comparative pharmacodynamic approaches differentiate this compound from other 1,4-benzodiazepines?
- Methodology:
- Use electrophysiological patch-clamp recordings in hippocampal neurons to measure GABAergic current potentiation. Contrast with clonazepam or lorazepam .
- Perform thermal shift assays (TSA) to evaluate receptor-binding thermodynamics, highlighting unique contributions of the 2-chlorophenyl group .
Featured Recommendations
Most viewed | ||
---|---|---|
Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.